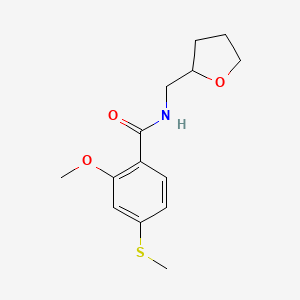![molecular formula C19H20ClN3O4 B4928196 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4928196.png)
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a piperazine derivative that has been synthesized using different methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve cognitive function in individuals with Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, and has been shown to increase the levels of neurotransmitters in the brain. It has also been found to inhibit the growth of cancer cells and has shown potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine in lab experiments include its potent inhibitory effects on enzymes and its potential use in the treatment of Alzheimer's disease and cancer. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine. These include further studies to fully understand its mechanism of action, as well as studies to determine its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, research could be conducted to determine the potential side effects and toxicity of this compound, which could inform its use in future clinical trials.
Synthesemethoden
The synthesis of 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine involves the reaction of 4-chloro-2-methylphenol with acetyl chloride to form 4-chloro-2-methylphenyl acetate. This intermediate is then reacted with piperazine to form the final product. The nitration of the final product with nitric acid produces 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential use in scientific research. It has been found to be a potent inhibitor of certain enzymes, such as acetylcholinesterase, and has been studied for its potential use in the treatment of Alzheimer's disease. It has also shown potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-14-12-15(20)2-7-18(14)27-13-19(24)22-10-8-21(9-11-22)16-3-5-17(6-4-16)23(25)26/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOGRRFCUWUTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B4928113.png)
![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4928117.png)
![(2R*,6S*)-2,6-dimethyl-4-{[1-(2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B4928122.png)

![2,2-dibromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4928137.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4928146.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4928163.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928177.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B4928185.png)
![4-isopropyl-6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B4928195.png)
![4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B4928208.png)
![2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4928214.png)
